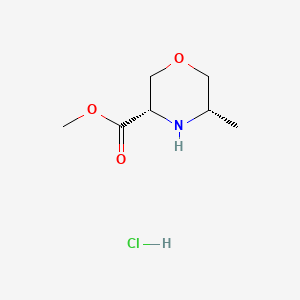

methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride

Beschreibung

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride (CAS: 195.65, molecular formula: C₇H₁₄ClNO₃) is a chiral morpholine derivative with a methyl ester substituent at position 3 and a methyl group at position 5 of the six-membered morpholine ring . This compound is widely used as a building block in pharmaceutical and organic synthesis due to its stereochemical rigidity and functional versatility. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for catalytic and stoichiometric applications in asymmetric synthesis.

Eigenschaften

Molekularformel |

C7H14ClNO3 |

|---|---|

Molekulargewicht |

195.64 g/mol |

IUPAC-Name |

methyl (3S,5S)-5-methylmorpholine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChI-Schlüssel |

LCJXTOBNTPUBLR-GEMLJDPKSA-N |

Isomerische SMILES |

C[C@H]1COC[C@H](N1)C(=O)OC.Cl |

Kanonische SMILES |

CC1COCC(N1)C(=O)OC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogenated compounds in the presence of sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product is the substituted morpholine derivative.

Wissenschaftliche Forschungsanwendungen

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as metabolism and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Morpholine Derivatives

a. (3S,5S)-3,5-Dimethylmorpholine Hydrochloride (CAS: 154634-94-3)

- Molecular Formula: C₆H₁₄ClNO

- Key Differences :

- Applications : Primarily used as a chiral ligand in catalysis due to its rigid stereochemistry.

b. (3S,5S)-Methyl 5-Allylmorpholine-3-Carboxylate (CAS: 635714-22-6)

- Molecular Formula: C₁₀H₁₅NO₃

- Key Differences :

- Applications : Intermediate in polymer chemistry and peptide mimetics.

c. 5-(Morpholinomethyl)Isoxazole-3-Carboxylic Acid Hydrochloride

- Molecular Formula : C₉H₁₃ClN₂O₄

- The carboxylic acid group at position 3 (vs. methyl ester in the target compound) allows for pH-dependent solubility and metal coordination .

- Applications : Antimicrobial agent development due to isoxazole’s bioactivity.

Pyrrolidine Derivatives

a. (3R,5S)-5-(Hydroxymethyl)-1-Methylpyrrolidin-3-Ol Hydrochloride (CAS: Not specified)

- Molecular Formula: C₇H₁₆ClNO₂

- Key Differences :

- Applications : Prodrug synthesis and glycosidase inhibitors.

Crystal Structure and Solubility Trends

- Target Compound: The hydrochloride salt forms ionic interactions in the solid state, as observed in morpholine derivatives like (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride (). These interactions enhance solubility in polar solvents (e.g., water, methanol) .

- Non-Ionic Analogues: Neutral morpholine derivatives (e.g., methyl 5-allylmorpholine-3-carboxylate) exhibit lower solubility and higher melting points due to weaker intermolecular forces .

Comparative Data Table

Biologische Aktivität

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and relevant case studies.

Chemical Structure and Properties

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is characterized by its morpholine structure, which is a six-membered ring containing both nitrogen and oxygen atoms. The specific stereochemistry at the 3 and 5 positions contributes to its biological properties.

Chemical Formula: C6H11ClN2O3

Molecular Weight: 194.62 g/mol

The biological activity of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is primarily linked to its interaction with various receptors and enzymes:

- Glutamate Receptors : Studies indicate that derivatives related to this compound can act on glutamate receptors, particularly mGluR1 and mGluR4, influencing neurotransmission and neuroprotection .

- Antibacterial Properties : Compounds with similar morpholine structures have shown antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated low nanomolar inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes suggests potential applications in treating bacterial infections, as seen in studies where related compounds exhibited potent antibacterial effects against multidrug-resistant strains .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of hydroxyglutamic acid derivatives, which share structural similarities with methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride. These compounds were found to enhance synaptic plasticity and exhibit protective effects against excitotoxicity in neuronal cultures .

- Antibacterial Efficacy : Research on dual inhibitors of bacterial topoisomerases revealed that certain morpholine derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.03125 μg/mL against resistant strains of Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antibacterial Activity of Morpholine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7a | <0.03125 | Staphylococcus aureus |

| 7h | 1-4 | Escherichia coli |

| 7g | 16 | Enterobacter cloacae |

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| Type I | DNA gyrase | <32 |

| Type I | Topo IV | <100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.